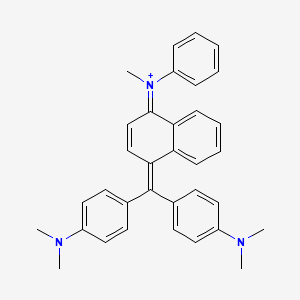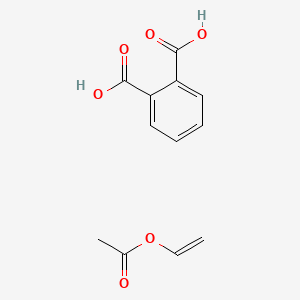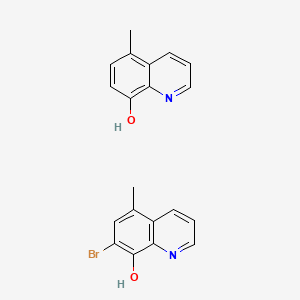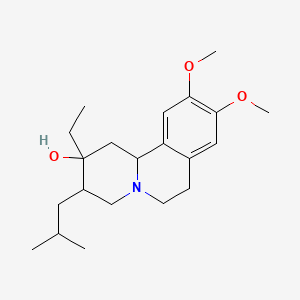
RO 4-1284
描述
科学研究应用
RO 4-1284 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the development of new analytical methods and in the calibration of analytical instruments.
Biology: The compound is employed in studies related to neurotransmitter storage and release, particularly in the context of VMAT2 inhibition.
Medicine: this compound is used in preclinical studies to investigate its effects on neurotransmitter metabolism and its potential therapeutic applications.
Industry: The structural characteristics of this compound make it a valuable building block in the synthesis of complex polymers and other materials .
作用机制
Target of Action
RO 4-1284, also known as Ro-4-1284 or 2H-Benzo(a)quinolizin-2-ol, 2-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is responsible for transporting monoamines—particularly neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine—from cellular cytosol into synaptic vesicles .
Mode of Action
This compound acts as a reversible inhibitor of VMAT2 . By inhibiting VMAT2, it prevents the transport of monoamines into synaptic vesicles, thereby disrupting the storage of these neurotransmitters . This leads to a decrease in the release of these neurotransmitters into the synaptic cleft during neurotransmission .
Biochemical Pathways
The inhibition of VMAT2 by this compound affects the monoaminergic system in the brain, particularly the dopaminergic and serotonergic pathways . This results in a decrease in the levels of dopamine and serotonin in the synaptic cleft, thereby reducing the signaling in these pathways .
Result of Action
The action of this compound leads to a depletion of monoamines in the brain, particularly dopamine and serotonin . This can result in various neurological effects, such as a deterioration of learning, decrease in locomotion, and intense hypothermia . Electron microscopical studies have shown the reversible action of this compound on norepinephrine and serotonin with respect to the granulated vesicles of the ventromedial hypothalamus and the pineal body of the rat .
生化分析
Biochemical Properties
2H-Benzo(a)quinolizin-2-ol, 2-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)- plays a significant role in biochemical reactions, particularly as a proposed catecholamine depletor . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to interact with catecholamine biosynthetic enzymes, leading to a reduction in catecholamine levels. This interaction is crucial for understanding its potential therapeutic applications, especially in neurological disorders where catecholamine levels are dysregulated.
Cellular Effects
The effects of 2H-Benzo(a)quinolizin-2-ol, 2-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)- on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By depleting catecholamines, it affects neurotransmitter levels, which in turn modulate various signaling pathways. This compound has been observed to alter gene expression patterns related to neurotransmitter synthesis and degradation, impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 2H-Benzo(a)quinolizin-2-ol, 2-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)- exerts its effects through binding interactions with specific biomolecules. It inhibits enzymes involved in catecholamine synthesis, leading to decreased levels of these neurotransmitters. Additionally, it may activate certain pathways that promote the degradation of catecholamines. These molecular interactions are critical for its role as a catecholamine depletor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2H-Benzo(a)quinolizin-2-ol, 2-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)- change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in vitro and in vivo has been associated with sustained catecholamine depletion and altered cellular functions .
Dosage Effects in Animal Models
The effects of 2H-Benzo(a)quinolizin-2-ol, 2-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)- vary with different dosages in animal models. At lower doses, it effectively depletes catecholamines without causing significant adverse effects. At higher doses, it may lead to toxicity and adverse effects, including neurotoxicity and altered behavior. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
2H-Benzo(a)quinolizin-2-ol, 2-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)- is involved in several metabolic pathways, particularly those related to catecholamine metabolism. It interacts with enzymes such as tyrosine hydroxylase and dopamine β-hydroxylase, which are key players in catecholamine biosynthesis. By inhibiting these enzymes, it reduces the levels of catecholamines, thereby affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2H-Benzo(a)quinolizin-2-ol, 2-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)- is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating its pharmacokinetics and optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 2H-Benzo(a)quinolizin-2-ol, 2-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)- is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization affects its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects .
准备方法
The synthesis of RO 4-1284 involves several steps, starting from the appropriate benzoquinolizine precursor. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound .
化学反应分析
RO 4-1284 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
RO 4-1284 is unique in its reversible inhibition of VMAT2, which distinguishes it from other similar compounds such as reserpine. Reserpine is an irreversible inhibitor, leading to a more prolonged depletion of neurotransmitters. Other similar compounds include tetrabenazine and valbenazine, which also target VMAT2 but have different pharmacokinetic profiles and clinical applications .
属性
IUPAC Name |
2-ethyl-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-6-21(23)12-18-17-11-20(25-5)19(24-4)10-15(17)7-8-22(18)13-16(21)9-14(2)3/h10-11,14,16,18,23H,6-9,12-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNMGCULOKMBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2C3=CC(=C(C=C3CCN2CC1CC(C)C)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952665 | |
| Record name | 2-Ethyl-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-75-3 | |
| Record name | 2-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 4-1284 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-2-ethyl-3-isobutyl-9,10-dimethoxy-1,2,3,4,5,6,7-hexahydrobenzo[a]chinolizine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RO-4-1284 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2S3M5M720 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of RO 4-1284?
A1: this compound acts by disrupting the storage of monoamines, particularly serotonin, norepinephrine, and dopamine, within neuronal vesicles. [] This is achieved through a reserpine-like mechanism, leading to depletion of these neurotransmitters in the synaptic cleft. [, ]
Q2: How does this compound affect serotonin levels in the brain?
A2: this compound significantly reduces serotonin levels in the brain. [, ] Studies show a decrease in both endogenous serotonin and labeled serotonin derived from its precursors. [] This depletion is attributed to this compound's ability to impair the storage of serotonin within neuronal vesicles. []
Q3: What are the behavioral effects observed after this compound administration?
A3: Administration of this compound elicits a reserpine-like syndrome, characterized by sedation, ptosis, hypothermia, and reduced locomotor activity in animal models. [, , ] These effects are primarily attributed to the depletion of monoamines, particularly serotonin and norepinephrine, in the brain. [, ]
Q4: How does this compound affect audiogenic seizures in rats?
A4: Research suggests that this compound intensifies audiogenic seizures in rats. [] This effect is primarily attributed to the depletion of norepinephrine in the brain. [] Interestingly, while this compound also depletes dopamine, evidence suggests that norepinephrine plays a more significant role in modulating audiogenic seizure activity. []
Q5: How does this compound impact norepinephrine release during nerve stimulation?
A5: this compound has been shown to increase the nerve stimulation-mediated overflow of norepinephrine and its metabolites. [] This effect is particularly pronounced in the presence of pargyline, a monoamine oxidase inhibitor. [] This suggests that this compound might enhance the exocytotic release of norepinephrine. []
Q6: What is the role of this compound in studying ponto-geniculo-occipital (PGO) waves?
A6: this compound has been instrumental in investigating the neurochemical mechanisms underlying PGO wave activity. By depleting monoamines, particularly norepinephrine and serotonin, this compound induces PGO waves in cats. [, , ] This model allows researchers to explore the roles of different neurotransmitter systems in modulating PGO wave generation. [, ]
Q7: Does this compound affect prostaglandin synthetase activity?
A7: While this compound has demonstrated effects on various neurotransmitter systems, research suggests that it does not significantly inhibit prostaglandin synthetase activity. [] This finding implies that inhibition of this enzyme is not a primary mechanism underlying the pharmacological effects of this compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-N-tert-butyl-2-methyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1195004.png)
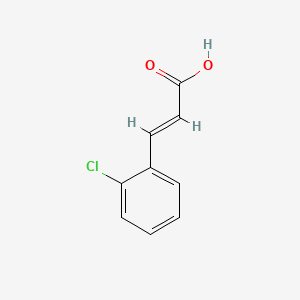
![2-[[2-(5,6-Dimethyl-1-benzimidazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195009.png)
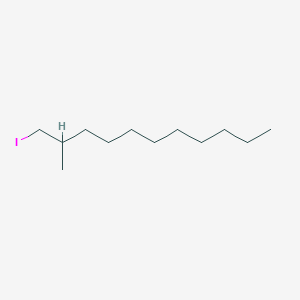
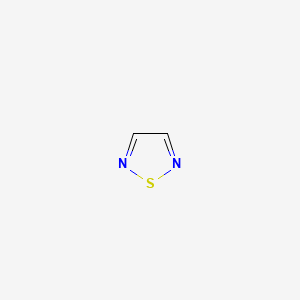
![1-p-Tolyl-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B1195013.png)
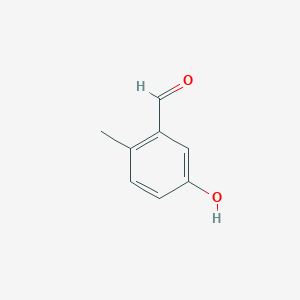
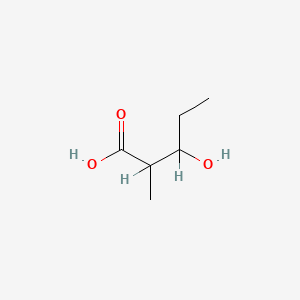
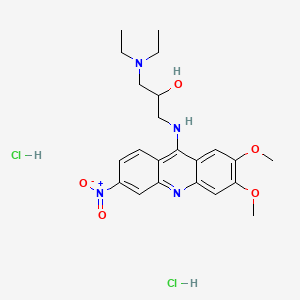
![N-[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]hydroxylamine](/img/structure/B1195022.png)
